
Saclac
Overview
Description
Saclac (short for Sphingolipid acid ceramidase level alteration compound) is a synthetic inhibitor of acidic ceramidase, an enzyme responsible for hydrolyzing ceramides into sphingosine and free fatty acids. By blocking this enzyme, this compound increases intracellular ceramide levels, which are critical mediators of cellular processes such as apoptosis, insulin signaling, and mitochondrial function . Studies have demonstrated its utility in investigating ceramide-driven pathologies, including insulin resistance in skeletal muscle cells and mitochondrial dysfunction . This compound’s dose-dependent effects on lipid metabolism and insulin sensitivity make it a valuable tool for probing sphingolipid-related mechanisms in metabolic diseases.
Biological Activity
Saclac, a ceramide analogue and an irreversible inhibitor of acid ceramidase (AC), has emerged as a promising compound in the treatment of acute myeloid leukemia (AML). This article delves into the biological activity of this compound, focusing on its mechanism of action, effects on sphingolipid metabolism, and its potential therapeutic applications based on recent research findings.
This compound exhibits its biological effects primarily through the inhibition of acid ceramidase, which is crucial in regulating sphingolipid metabolism. The compound has a binding affinity (Ki) of approximately 97.1 nM for AC, leading to significant alterations in sphingolipid levels within cancer cells. Specifically, treatment with this compound results in:
- Decreased Sphingosine-1-Phosphate (S1P) : A known pro-survival lipid, S1P levels decrease significantly after this compound treatment, shifting the balance towards pro-apoptotic signals.
- Increased Total Ceramide Levels : The compound induces a 2.5-fold increase in total ceramide levels, which is associated with promoting apoptosis in AML cells .
Effects on AML Cell Lines
Research has demonstrated that this compound effectively reduces the viability of various human AML cell lines with an EC50 of approximately 3 µM. The compound's apoptotic effects are mediated through several pathways:
- Mcl-1 Splicing Modulation : this compound treatment leads to decreased levels of splicing factor SF3B1 and alters Mcl-1 mRNA splicing. This results in increased levels of the pro-apoptotic Mcl-1S isoform while reducing the pro-survival Mcl-1L isoform .
- Induction of Apoptosis : In primary AML cells, doses of 10 and 20 µM this compound have been shown to induce apoptosis effectively. The apoptotic process is further enhanced by the knockdown of Mcl-1S or SF3B1 .
In Vivo Efficacy
The efficacy of this compound has also been evaluated in vivo using xenograft mouse models. Treatment with this compound resulted in a significant reduction in leukemic burden, achieving reductions between 37% to 75% in models such as MV4-11 and U937 when administered at doses of 5 mg/kg . These findings underscore the potential of this compound as a therapeutic agent for AML.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Parameter | Effect |
---|---|
Ki Value for AC | 97.1 nM |
EC50 for AML Cell Lines | ~3 µM |
Increase in Total Ceramide Levels | 2.5-fold increase |
Decrease in Sphingosine-1-Phosphate | Significant reduction |
Apoptosis Induction | Effective at concentrations of 10 and 20 µM |
Reduction in Leukemic Burden | 37% to 75% in xenograft models |
Case Studies and Research Findings
Several studies have investigated the effects of this compound on AML:
- Study A : Demonstrated that this compound treatment led to a significant increase in ceramide levels and apoptosis in OCI-AML-2 cell lines, highlighting its role as a potent AC inhibitor .
- Study B : Showed that overexpression of Mcl-1 or SF3B1 could attenuate the apoptotic effects induced by this compound, indicating that these proteins play critical roles in mediating the compound's action .
Scientific Research Applications
Case Study 1: Efficacy in AML Cell Lines
A study involving 30 human AML cell lines revealed that SACLAC reduced cell viability with an effective concentration (EC50) of approximately 3 μmol/L. The compound's ability to induce apoptosis was linked to decreased levels of the splicing factor SF3B1 and increased pro-apoptotic MCL-1S levels .
Table 1: Effects of this compound on AML Cell Lines
Cell Line | EC50 (μmol/L) | Apoptosis Induction | MCL-1S Levels Change |
---|---|---|---|
MV4-11 | 3.0 | Yes | Increased |
U937 | 3.0 | Yes | Increased |
HL-60 | 3.0 | Yes | Increased |
Case Study 2: In Vivo Efficacy
In xenograft models using NSG mice engrafted with human AML cells, this compound administration resulted in a significant decrease in circulating leukemic cells after multiple doses. The study confirmed that no overt toxicity was observed in treated animals, indicating a favorable safety profile for potential clinical applications .
Table 2: In Vivo Effects of this compound Treatment
Treatment Regimen | Reduction in Leukemic Burden (%) | Observed Toxicity |
---|---|---|
This compound (5 mg/kg, IV) | 75% | None |
Control | - | N/A |
Synergistic Applications
Recent research has explored the synergistic potential of combining this compound with other agents to enhance therapeutic efficacy against drug-resistant forms of AML. For instance, combining this compound with D-threo-PDMP has shown increased cytotoxic effects specifically in P-glycoprotein-expressing drug-resistant AML cells .
Table 3: Synergistic Effects with D-threo-PDMP
Combination Treatment | Cytotoxicity Increase (%) |
---|---|
This compound + D-threo-PDMP | Significant |
This compound alone | Moderate |
Comparison with Similar Compounds
Saclac belongs to a broader class of compounds targeting sphingolipid metabolism. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Comparative Analysis of this compound and Similar Compounds
This compound vs. Myriocin
- Functional Contrast : While this compound elevates ceramide levels by inhibiting degradation, myriocin suppresses ceramide synthesis by targeting serine palmitoyltransferase. Myriocin’s inhibition prevents ceramide accumulation and reverses this compound-induced insulin resistance in L6 muscle cells (p < 0.0001 for GLUT4 recovery) .
- Therapeutic Implications : Myriocin is more effective in acute ceramide overload models, whereas this compound is used to study chronic ceramide accumulation and downstream mitochondrial dysfunction .
This compound vs. 4-Nitrobenzoic Acid (4NB)
- Mitochondrial Effects : Both compounds reduce CoQ9/10 levels, but via distinct pathways. This compound indirectly lowers CoQ10 by altering ceramide metabolism, whereas 4NB directly inhibits Coq2, a key enzyme in CoQ9 biosynthesis .
- Insulin Resistance : 4NB-induced CoQ9 depletion mimics palmitate’s effects, causing insulin resistance that is rescued by CoQ9 supplementation. This compound’s effects are partially reversible with myriocin, linking its mechanism to ceramide rather than CoQ9 .
This compound vs. Palmitate
- Ceramide Specificity: Palmitate broadly increases ceramides through de novo synthesis, whereas this compound selectively elevates C16:0 ceramide, a species strongly associated with insulin receptor inhibition .
- Experimental Utility : this compound provides a controlled model for ceramide-driven pathologies, avoiding palmitate’s pleiotropic effects on lipid droplets and oxidative stress .
Research Findings and Implications
- Lipidomic Profiling : this compound treatment in L6 cells increases C16:0 ceramide by 2.5-fold (p < 0.05) and sphingosine-1-phosphate (S1P) by 1.8-fold (p < 0.01), suggesting crosstalk between ceramide degradation and sphingolipid recycling pathways .
- Mitochondrial Dysfunction : this compound reduces mitochondrial CoQ10 by 30% (p < 0.05), correlating with impaired electron transport chain activity and ATP production in HeLa cells .
Properties
IUPAC Name |
2-chloro-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVKWVHTCINMB-RBUKOAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.